molecular formula C31H43NO7 B609039 Milbemycin A3 5-oxime CAS No. 114177-14-9

Milbemycin A3 5-oxime

Cat. No.: B609039
CAS No.: 114177-14-9
M. Wt: 541.7 g/mol
InChI Key: VDBGCWFGLMXRIK-FJZHFHHPSA-N
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Mechanism of Action

Target of Action

Milbemycin A3 5-oxime, also known as UNII-053YPP1I9C, is a broad-spectrum parasiticide that exhibits excellent efficacy against both internal and external parasites, particularly nematodes and arthropods . Its primary targets are the glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . These channels play a crucial role in the transmission of nerve signals .

Mode of Action

This compound works by binding to specific high-affinity sites on the target parasite cells . This binding affects the permeability of the cell membrane to chloride ions (Cl-) . The compound enhances the permeability of the nerve membrane to chloride ions by opening glutamate-gated chloride channels . This action prevents the transmission of nerve signals, leading to hyperpolarization of these cells and blocking of signal transfer .

Biochemical Pathways

The biosynthesis of milbemycins involves the formation of starter units acetyl-CoA or propionyl-CoA, the elongation of the polyketide chain with seven malonyl-CoA and five methylmalonyl-CoA to starter units by four giant polyketide synthases . This is followed by spiroketal and furan ring formation, and post-modification including oxidation, reduction, and methylation to form the final milbemycin components .

Pharmacokinetics

The pharmacokinetic characteristics of this compound were evaluated in dogs following oral administration. The absorption of the compound was rapid, providing the minimum effective dose of 0.5 mg/kg . The time to reach maximum plasma concentration (tmax) for this compound was 1-2 hours . The terminal plasma half-life (t1/2) was determined to be 1.6 ± 0.4 days, and the oral bioavailability was 80.5% for this compound . The volume of distribution (Vd) for this compound was approximately 2.7 L/kg, indicating widespread distribution throughout the body .

Result of Action

The interaction of this compound with its targets ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites . This unique mechanism of action, coupled with its broad-spectrum activity, makes it a valuable tool in the control and prevention of parasitic infestations in both animals and humans .

Action Environment

The production of this compound is carried out by Streptomyces species, including Streptomyces hygroscopicus, Streptomyces griseochromogenes, Streptomyces cyaneogriseus, Streptomyces nanchanggensis, and Streptomyces bingchenggensis . The environmental factors such as temperature, pH, and nutrient availability can influence the production of the compound

Biochemical Analysis

Biochemical Properties

Milbemycin A3 5-oxime plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is known to interact with the gamma-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels in invertebrates . These interactions lead to an increase in chloride ion permeability, causing hyperpolarization of the nerve cells and ultimately resulting in paralysis and death of the target organisms . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of chitin, further contributing to its insecticidal properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In invertebrate nerve cells, it disrupts normal cell function by increasing chloride ion permeability through its interaction with GABA and glutamate-gated chloride channels . This disruption affects cell signaling pathways, leading to paralysis and death of the target organisms . In addition, this compound has been observed to influence gene expression related to chitin biosynthesis, further enhancing its insecticidal activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the GABA receptor and glutamate-gated chloride channels in invertebrates, increasing chloride ion permeability and causing hyperpolarization of nerve cells . This hyperpolarization inhibits normal nerve signal transmission, leading to paralysis and death of the target organisms . Furthermore, this compound inhibits enzymes involved in chitin biosynthesis, disrupting the formation of the exoskeleton in insects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in invertebrates, where it continues to disrupt nerve signal transmission and chitin biosynthesis . These long-term effects contribute to its sustained insecticidal and anthelmintic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively targets and eliminates invertebrate pests without causing significant adverse effects . At higher doses, toxic effects can be observed, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been identified, where a minimum effective dose is required to achieve the desired insecticidal or anthelmintic activity . Careful dosage optimization is essential to maximize efficacy while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as polyketide synthases and tailoring enzymes involved in its biosynthetic pathway . Additionally, this compound can influence metabolic flux and metabolite levels in target organisms by inhibiting enzymes involved in chitin biosynthesis . These interactions contribute to its overall insecticidal and anthelmintic activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its efficacy . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cell membranes . Understanding these transport and distribution mechanisms is crucial for optimizing its use in various applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to nerve cells in invertebrates, where it interacts with GABA receptors and glutamate-gated chloride channels . Targeting signals and post-translational modifications may play a role in directing this compound to these specific compartments . This precise localization is critical for its effectiveness as an insecticidal and anthelmintic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Milbemycin A3 oxime is prepared by the oxidation and oximation of milbemycin A3. The process involves extracting milbemycin A3 from a fermentation liquor, performing preliminary purification, and oxidizing it with an oxidant such as chromic anhydride (CrO3) to form 5-oxomilbemycin A3 . This intermediate is then subjected to oximation to produce milbemycin A3 oxime .

Industrial Production Methods: The industrial production of high-purity milbemycin oxime involves several steps:

Chemical Reactions Analysis

Types of Reactions: Milbemycin A3 oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBGCWFGLMXRIK-FJZHFHHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114177-14-9
Record name Milbemycin A3 5-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILBEMYCIN A3 5-OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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